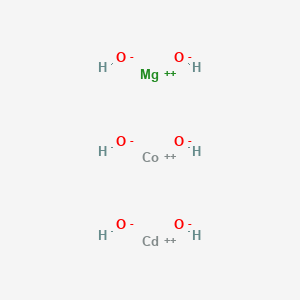
Cadmium cobalt(2+) magnesium hydroxide (1/1/1/6)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium cobalt(2+) magnesium hydroxide (1/1/1/6) is a complex inorganic compound that consists of cadmium, cobalt, and magnesium ions in a hydroxide matrix
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of cadmium cobalt(2+) magnesium hydroxide (1/1/1/6) typically involves the co-precipitation method. This method includes the following steps:
Dissolution: Dissolve cadmium nitrate, cobalt nitrate, and magnesium nitrate in distilled water.
Precipitation: Add a solution of sodium hydroxide to the metal nitrate solution under constant stirring. This results in the formation of a precipitate.
Aging: Allow the precipitate to age for a specific period to ensure complete reaction.
Filtration and Washing: Filter the precipitate and wash it with distilled water to remove any impurities.
Drying: Dry the washed precipitate at a controlled temperature to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of cadmium cobalt(2+) magnesium hydroxide (1/1/1/6) may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Cadmium cobalt(2+) magnesium hydroxide (1/1/1/6) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced by reducing agents such as hydrogen gas.
Substitution: The hydroxide ions can be substituted by other anions in solution.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Anions like chloride or sulfate in aqueous solution.
Major Products Formed
Oxidation: Oxidized forms of cadmium, cobalt, and magnesium.
Reduction: Reduced metal ions and water.
Substitution: New compounds with substituted anions.
Aplicaciones Científicas De Investigación
Cadmium cobalt(2+) magnesium hydroxide (1/1/1/6) has several scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Investigated for its potential use in biological systems and as a component in biosensors.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of advanced materials, such as coatings and composites, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which cadmium cobalt(2+) magnesium hydroxide (1/1/1/6) exerts its effects involves interactions at the molecular level. The compound can interact with various molecular targets, including enzymes and cellular structures, through processes such as:
Binding: The metal ions can bind to specific sites on enzymes or other proteins, altering their activity.
Catalysis: The compound can act as a catalyst, facilitating chemical reactions by lowering the activation energy.
Pathways: It can influence biochemical pathways by interacting with key molecules involved in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Cadmium hydroxide: Similar in composition but lacks cobalt and magnesium.
Cobalt hydroxide: Contains cobalt but not cadmium or magnesium.
Magnesium hydroxide: Contains magnesium but not cadmium or cobalt.
Uniqueness
Cadmium cobalt(2+) magnesium hydroxide (1/1/1/6) is unique due to the combination of cadmium, cobalt, and magnesium ions in a single compound. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Propiedades
Número CAS |
67351-68-2 |
|---|---|
Fórmula molecular |
CdCoH6MgO6 |
Peso molecular |
297.70 g/mol |
Nombre IUPAC |
magnesium;cadmium(2+);cobalt(2+);hexahydroxide |
InChI |
InChI=1S/Cd.Co.Mg.6H2O/h;;;6*1H2/q3*+2;;;;;;/p-6 |
Clave InChI |
OULYRDCGBIVPOA-UHFFFAOYSA-H |
SMILES canónico |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Co+2].[Cd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,8,8-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14481791.png)
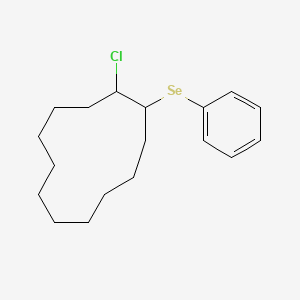
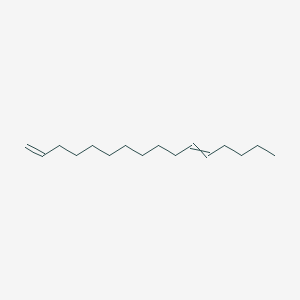
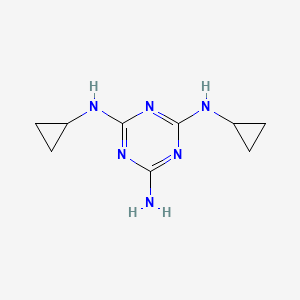
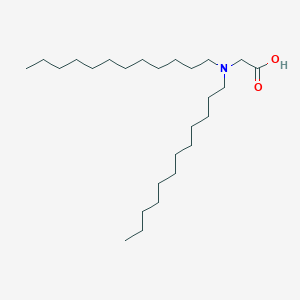
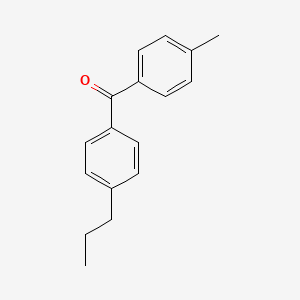
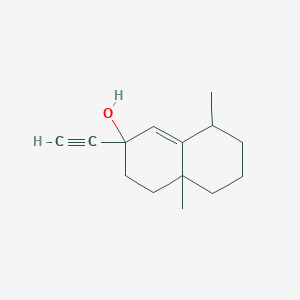


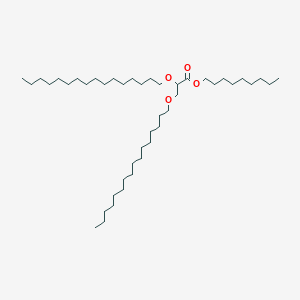
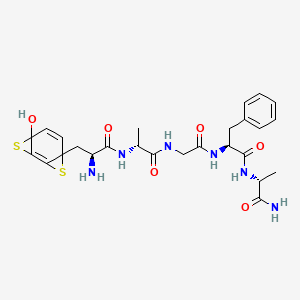
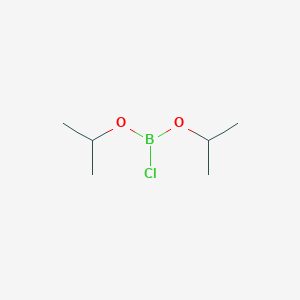
![4-Methyl-6-{2-[4-(2-nitroanilino)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14481847.png)
![1-Chloro-4-{1-[4-(ethylsulfanyl)phenyl]-2-nitrobutyl}benzene](/img/structure/B14481863.png)
